tert-butyl 3a-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate
Description
Chemical Structure and Key Features The compound tert-butyl 3a-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate (hereafter referred to as Compound A) is a bicyclic amine derivative featuring a fully saturated octahydro-isoindole core. This structural motif is critical for applications in medicinal chemistry, particularly in drug discovery for modulating solubility and bioavailability .
Properties
IUPAC Name |
tert-butyl 7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-11-6-4-5-7-14(11,9-15)10-16/h11,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBUXFWJDAZOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC2(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
The Diels-Alder reaction has been employed to construct bicyclic systems analogous to octahydroisoindole. For example, tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate (CAS: 879687-92-0) was synthesized via [4+2] cycloaddition between a diene and a dienophile, followed by hydrogenation. Adapting this approach, a suitably functionalized diene could yield the target scaffold after reduction and hydroxymethylation.
Key Reaction Parameters
| Parameter | Value/Reagent | Reference |
|---|---|---|
| Diene | 1,3-Butadiene derivative | |
| Dienophile | Acrylate ester | |
| Catalyst | Lewis acid (e.g., AlCl₃) | |
| Post-cyclization | Hydrogenation (Pd/C, H₂) |
Bischler Indole Synthesis
The Bischler method, traditionally used for indole synthesis, has been adapted for isoindole derivatives. In EP2118058B9 , a benzyloxy-substituted indole was prepared via condensation of a bromoketone with an aniline derivative. For the target compound, a similar strategy could involve reacting 2-bromo-4'-benzyloxypropiophenone with a Boc-protected amine to form the bicyclic core.
Advantages :
Limitations :
Introduction of the Hydroxymethyl Group
Reduction of Ketone Precursors
A ketone at the 3a position can be reduced to a hydroxymethyl group using borohydride reagents. For instance, tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate (CAS: 879687-92-0) was reduced with NaBH₄ in ethanol to yield the corresponding alcohol.
Optimized Conditions :
Grignard Addition to Aldehydes
Alternative routes involve aldehyde intermediates, where a Grignard reagent (e.g., CH₂MgBr) adds to the carbonyl group. This method offers stereochemical control but requires careful handling of moisture-sensitive intermediates.
Boc Protection and Deprotection Dynamics
The tert-butyl carbamate group is introduced early in the synthesis to protect the amine functionality. Key steps include :
- Protection : Reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).
- Stability : The Boc group remains intact under neutral and acidic conditions but is cleaved by strong acids (e.g., TFA).
Case Study : In the synthesis of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate , the Boc group survived bromination with N-bromosuccinimide (NBS) and AIBN in CCl₄. This demonstrates its compatibility with radical-mediated reactions.
Stereochemical Control and Resolution
The octahydro-1H-isoindole system possesses multiple stereocenters, necessitating enantioselective synthesis or resolution. Chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) can induce asymmetry during cyclization or reduction steps.
Example : Enzymatic resolution of racemic alcohols using lipases has been reported for similar bicyclic compounds, achieving enantiomeric excess (ee) >98%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the isoindole core or the ester group.
Substitution: The tert-butyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines such as IL-6, thereby modulating immune responses.
Table 1: Cytokine Production in mBMDCs Treated with Tert-butyl 3a-(Hydroxymethyl)-Octahydro-1H-Isoindole-2-Carboxylate
| Treatment Concentration (μM) | IL-6 Release (ng/mL) | IP-10 Release (ng/mL) |
|---|---|---|
| Control | 6.4 ± 1.0 | 10.5 ± 0.8 |
| 5 | 3.2 ± 0.5 | 12.0 ± 1.0 |
| 10 | 2.0 ± 0.3 | 15.5 ± 1.5 |
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It reduces oxidative stress and apoptosis in neuronal cells.
Table 2: Neuroprotective Effects on Neuronal Cells
| Treatment Concentration (μM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| Control | 100 | 20 |
| 5 | 85 | 15 |
| 10 | 75 | 10 |
Case Study: In Vivo Efficacy in Inflammatory Models
In a controlled study involving mice with induced inflammation, administration of this compound resulted in significant reductions in paw swelling and inflammatory markers compared to control groups, supporting its therapeutic potential for inflammatory diseases.
Antimicrobial Applications
This compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro assays suggest that it disrupts bacterial cell membranes, leading to cell lysis.
Case Study: Antimicrobial Testing
A series of antimicrobial assays were conducted against both Gram-positive and Gram-negative bacteria at varying concentrations of the compound, demonstrating a dose-dependent inhibition of bacterial growth.
Mechanism of Action
The mechanism of action of tert-butyl 7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The isoindole core can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Saturation and Substituent Variations
(a) tert-butyl 3a,4,7,7a-tetrahydro-1H-isoindole-2(3H)-carboxylate
- Structure : Partially hydrogenated isoindole ring (tetrahydroisoindole) with Boc protection.
- Molecular Formula: C₁₃H₂₁NO₂ (MW 223.316) .
- Key Differences : Lacks the hydroxymethyl group and has reduced ring saturation compared to Compound A.
- Implications : Lower polarity and reduced hydrogen-bonding capacity, making it less suitable for aqueous-phase reactions or biological targeting.
(b) (3aR,6aS)-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Structure : Fused cyclopentane-pyrrolidine system with a ketone at the 5-position.
- Synthesis : Oxidative cleavage of a tetrahydroisoindole precursor using NaIO₄/RuO₂·H₂O .
- Key Differences : Ketone substituent increases electrophilicity but reduces stability under basic conditions compared to Compound A’s hydroxymethyl group.
Functional Group Comparisons
(a) tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Structure : Smaller azetidine (4-membered) ring with hydroxymethyl and Boc groups.
- CAS : 142253-56-3 .
- Key Differences : Azetidine’s ring strain enhances reactivity, while the hydroxymethyl group mimics Compound A’s polarity. However, the smaller ring limits conformational flexibility, affecting binding interactions.
(b) tert-butyl (3aS,7aS)-2-formyl-octahydro-1H-indole-1-carboxylate
Ring System and Pharmacokinetic Profiles
(a) tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
- Structure: Piperidine ring with aminomethyl and Boc groups.
- CAS : 159635-49-1 .
- The primary amine introduces higher basicity, altering solubility and membrane permeability.
(b) tert-butyl 3-{[...]}-1H-indole-1-carboxylate
Table 1: Comparative Analysis of Compound A and Analogs
| Compound | Core Structure | Substituent | Molecular Weight (g/mol) | XLogP3 | Key Applications |
|---|---|---|---|---|---|
| Compound A | Octahydro-isoindole | 3a-(hydroxymethyl) | ~250* | ~2.0* | Drug discovery, solubility modulation |
| tert-butyl 3a,4,7,7a-tetrahydro-isoindole-2-carboxylate | Tetrahydro-isoindole | None | 223.3 | 2.8 | Intermediate synthesis |
| tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2-carboxylate | Cyclopenta-pyrrolidine | 5-keto | ~225* | 1.9 | Reactive intermediate |
| tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Azetidine | 3-(hydroxymethyl) | ~190* | 1.5 | Conformationally constrained scaffolds |
*Estimated based on structural analogs.
Research Implications
- Hydroxymethyl vs. Formyl/Ketone : Compound A’s hydroxymethyl group balances reactivity and stability, making it preferable for prolonged biological activity compared to aldehydes or ketones .
- Ring Size and Saturation : The octahydro-isoindole core in Compound A provides rigidity and solubility advantages over smaller (azetidine) or less saturated (tetrahydroisoindole) analogs .
- Boc Protection : Universally used across analogs for amine protection, but Compound A’s substitution pattern optimizes steric and electronic effects for target engagement .
Biological Activity
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate, with the CAS number 2241139-49-9, is a compound of interest due to its potential biological activities. Understanding its biological properties can provide insights into its applications in pharmacology and biochemistry.
- IUPAC Name : this compound
- Molecular Formula : C14H25NO
- Molecular Weight : 255 g/mol
- Purity : Typically ≥95% .
The biological activity of this compound is primarily linked to its structural features, which allow it to interact with various biological targets. The hydroxymethyl group may facilitate hydrogen bonding, enhancing the compound's affinity for specific receptors or enzymes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : There is emerging evidence that compounds similar to isoindole derivatives can exert neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : Some studies have indicated that isoindole derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Inhibition of oxidative stress markers | , |
| Neuroprotective | Modulation of glutamate receptors | , |
| Anti-inflammatory | Reduction in cytokine levels | , |
Case Study: Neuroprotection
A study examining the neuroprotective effects of isoindole derivatives found that compounds with similar structures could reduce neuronal apoptosis in models of neurodegeneration. This suggests potential therapeutic applications for diseases such as Alzheimer's and Parkinson's .
Case Study: Antioxidant Activity
In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells exposed to oxidative stress. This effect was attributed to the compound's ability to scavenge free radicals .
Q & A
Q. What are the common synthetic routes for tert-butyl 3a-(hydroxymethyl)-octahydro-1H-isoindole-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclization or condensation reactions. For example, norcantharidin derivatives may react with aminothiazole in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to prevent hydrolysis . Optimization strategies include:
- Temperature control : Reactions are often conducted at 0–25°C to balance reactivity and selectivity.
- Catalyst loading : DMAP (10–20 mol%) enhances reaction rates without side-product formation.
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and inertness.
Yield improvements (60–85%) are achieved via iterative purification (e.g., column chromatography or recrystallization) .
Q. How is the stereochemistry of this compound confirmed, and what analytical techniques are critical?
X-ray crystallography is the gold standard for stereochemical assignment. For example, SHELXL (a refinement module of the SHELX suite) is widely used to resolve octahydro-isoindole frameworks, leveraging high-resolution data (e.g., <1.0 Å) and anisotropic displacement parameters . Complementary methods include:
- NMR spectroscopy : H-H COSY and NOESY to confirm vicinal coupling and spatial proximity of hydrogens.
- Chiral HPLC : To validate enantiomeric purity using columns like Chiralpak IA/IB .
Q. What role does the tert-butyl carbamate group play in modifying the compound’s physicochemical properties?
The tert-butyl group enhances solubility in nonpolar solvents (e.g., hexane, ethyl acetate) and stabilizes the carbamate moiety against hydrolysis under neutral conditions. This is critical for:
- Protecting group strategies : Temporarily shielding amine functionalities during multi-step syntheses .
- Bioavailability : Improving membrane permeability in biological assays .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 3aR vs. 3aS configurations) influence biological activity, and what methods validate these effects?
Stereochemistry dictates binding affinity to biological targets. For instance, the 3aR configuration may exhibit higher anti-inflammatory activity due to complementary interactions with cyclooxygenase-2 (COX-2). Methodological approaches include:
- Enantioselective synthesis : Using chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) .
- Biological assays : COX-2 inhibition assays (IC measurements) paired with molecular docking simulations (e.g., AutoDock Vina) to correlate stereochemistry with activity .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The tert-butyl carbamate undergoes nucleophilic substitution (e.g., with amines or alcohols) via a two-step process:
Activation : Protonation of the carbamate oxygen by acidic conditions (e.g., HCl in dioxane).
Nucleophilic attack : Displacement of the tert-butyl group by the nucleophile.
Kinetic studies (e.g., monitoring by C NMR) and computational modeling (DFT calculations) reveal rate-determining steps and transition-state geometries .
Q. How can researchers reconcile contradictory data on this compound’s synthetic yields or biological potency across studies?
Discrepancies often arise from:
- Reagent purity : Trace water or oxygen can deactivate catalysts (e.g., DMAP).
- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme sources (recombinant vs. native).
Resolution strategies : - Controlled replication : Standardize reaction conditions (e.g., glovebox for anhydrous steps).
- Meta-analysis : Use platforms like Web of Science to compare datasets and identify outliers .
Q. What computational tools predict the compound’s interactions with biological targets, and how are these validated experimentally?
- Molecular docking : Tools like Schrödinger Suite or GROMACS model binding to proteins (e.g., kinases or GPCRs).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
Experimental validation via: - Surface plasmon resonance (SPR) : Measure binding kinetics (k/k).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield Range | Key Reference |
|---|---|---|---|
| Catalyst (DMAP) | 15 mol% | 70–85% | |
| Solvent | THF | 65–80% | |
| Temperature | 0–25°C | 60–75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
